2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline typically involves the cyclization of aminonaphthalene derivatives with azides under specific reaction conditions. One common method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This reaction is carried out in the presence of a copper catalyst, often copper(I) iodide, and a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction conditions usually involve moderate temperatures and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and as a component in organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring allows the compound to form stable interactions with proteins and nucleic acids, making it effective in disrupting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenylcoumarin
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 1-Substituted-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is unique due to its specific structural features that combine the properties of naphthalene, triazole, and aniline. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
7554-97-4 |
---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-benzo[e]benzotriazol-2-ylaniline |
InChI |
InChI=1S/C16H12N4/c17-13-7-3-4-8-15(13)20-18-14-10-9-11-5-1-2-6-12(11)16(14)19-20/h1-10H,17H2 |
InChI-Schlüssel |
WMCKDNPVZDYHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.